(4-Benzyloxy-3-nitrophenyl)acetonitrile
Description
(4-Benzyloxy-3-nitrophenyl)acetonitrile is an aromatic nitrile derivative characterized by a benzyloxy group at the 4-position and a nitro group at the 3-position of the phenyl ring, attached to an acetonitrile moiety. The benzyloxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and reactivity. The nitro group at the meta position may contribute to electron-withdrawing effects, affecting stability and electronic interactions in synthetic pathways .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(3-nitro-4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H12N2O3/c16-9-8-12-6-7-15(14(10-12)17(18)19)20-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 |
InChI Key |
NZYBPPHFWOWHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (4-Benzyloxy-3-nitrophenyl)acetonitrile with structurally related compounds, focusing on molecular properties, substituent effects, and reactivity.
Table 1: Comparison of Key Properties
*Calculated properties based on structural analogs.
Key Comparisons
- Substituent Effects: Benzyloxy vs. Nitro Position: The meta-nitro group (3-position) in the target compound may stabilize negative charges less effectively than para-nitro analogs (e.g., 4-nitrophenylacetic acid ), influencing acidity and electrophilic reactivity.
- Reactivity: The acetonitrile moiety enables participation in nucleophilic additions or cyano hydrolysis, similar to 2-(4-methyl-3-nitrophenyl)acetonitrile . However, the benzyloxy group may sterically hinder such reactions compared to smaller substituents. The α-hydroxy group in 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile introduces hydrogen-bonding capability, absent in the target compound, which may alter solubility and biological activity.
Physical Properties :
- The calculated molecular weight (268.27) of the target compound is higher than analogs like 3-nitrophenylacetic acid (195.15) , suggesting a higher melting/boiling point range.
- The nitro group’s electron-withdrawing effect likely lowers the pKa of adjacent protons compared to the hydroxy-containing analog in (pKa ~10.08) .
Safety and Handling :
Research Findings and Limitations
- Synthetic Applications : Nitrophenylacetonitriles are intermediates in pharmaceuticals and agrochemicals. The benzyloxy group in the target compound may serve as a protective group in multi-step syntheses .
- Biological Activity : Nitro groups often confer antimicrobial or antiparasitic properties, but the benzyloxy substituent’s impact requires further study.
- Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence, necessitating reliance on calculated values and analog-based inferences.
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